![molecular formula C23H19Cl2NO2 B4016870 2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B4016870.png)
2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide
Description
Synthesis Analysis
The synthesis of cyclopropane-containing compounds often involves nucleophilic substitution reactions, catalytic reductions, or cycloaddition reactions. While specific synthesis routes for "2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide" are not directly mentioned, related compounds have been synthesized through methods involving the condensation of cyclopropane carboxylic acids with various amines and subsequent modifications (Lu et al., 2021). Similar synthetic strategies can be applied to produce the compound , with adjustments for the specific substituents on the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the strained cyclopropane ring, which imparts unique electronic and steric properties. The presence of chlorophenyl and methoxyphenyl substituents further influences the molecule's geometry and reactivity. X-ray diffraction studies of similar structures have revealed details about bond lengths, angles, and the overall conformation of the cyclopropane ring and its substituents (Yan & Liu, 2007).
Chemical Reactions and Properties
Cyclopropane-containing compounds participate in various chemical reactions, including ring-opening reactions under acidic or basic conditions, and reactions involving the substituents on the cyclopropane ring. The electronic properties of the chlorophenyl and methoxyphenyl groups would influence the compound's reactivity towards electrophiles and nucleophiles.
Physical Properties Analysis
The physical properties of "2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide" would be influenced by the molecule's polarity, molecular weight, and the presence of substituents. These factors affect solubility in different solvents, melting points, and boiling points. While specific data on this compound is not provided, related cyclopropane derivatives have been studied for their solubility and thermal properties, offering insights into their behavior in different conditions (Li et al., 2009).
properties
IUPAC Name |
2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-28-20-4-2-3-19(13-20)26-22(27)21-14-23(21,15-5-9-17(24)10-6-15)16-7-11-18(25)12-8-16/h2-13,21H,14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPPQLOGYNXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(4-chlorophenyl)-N-(3-methoxyphenyl)cyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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